

Technical Support Center: NP-1815-PX Sodium Experiments

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Compound of Interest		
Compound Name:	NP-1815-PX sodium	
Cat. No.:	B15584981	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NP-1815-PX sodium.

Frequently Asked Questions (FAQs)

Q1: What is NP-1815-PX sodium and what is its primary mechanism of action?

NP-1815-PX sodium is a potent and selective antagonist of the P2X4 receptor (P2X4R), which is a cation channel activated by extracellular ATP.[1][2][3] Its primary mechanism is to block the influx of ions, including Ca2+, through the P2X4 receptor, thereby inhibiting downstream signaling pathways.[4][5] This antagonistic action has been shown to have anti-inflammatory and anti-allodynic (pain-relieving) effects in various preclinical models.[1][3][4]

Q2: What are the recommended storage and handling conditions for NP-1815-PX sodium?

For long-term storage, **NP-1815-PX sodium** should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[1] For short-term use in experiments, it may be kept at room temperature in the continental US, though conditions may vary elsewhere.[3]

Q3: Is NP-1815-PX selective for the P2X4 receptor?



Yes, NP-1815-PX is a selective antagonist for the P2X4 receptor.[1][2][3] Studies have shown that it has a significantly higher potency for P2X4R compared to other P2X receptor subtypes such as P2X1, P2X2, P2X3, and P2X7.[2][4] However, at higher concentrations, some off-target effects on other receptors, like the prostanoid TP receptor, have been observed.[6]

Q4: In which experimental models has NP-1815-PX been shown to be effective?

NP-1815-PX has demonstrated efficacy in several preclinical models, including:

- Mouse models of herpetic and neuropathic pain, where it reduces mechanical allodynia.[4]
- Murine models of colitis, where it exhibits anti-inflammatory effects.[7][8]
- In vitro studies on guinea pig tracheal and bronchial smooth muscles, where it inhibits contractions.[1][6]
- Cultured microglial cells, where it inhibits ATP-mediated responses.[2][4]

Troubleshooting Guide

Problem 1: No observable effect of NP-1815-PX in my cell-based assay.

- Possible Cause: Suboptimal compound concentration.
 - Recommendation: Ensure you are using a concentration of NP-1815-PX that is appropriate for the P2X4 receptor subtype and species you are studying. The reported IC50 for human P2X4R is 0.26 μM.[2][4] Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
- Possible Cause: Poor compound stability or degradation.
 - Recommendation: Prepare fresh stock solutions of NP-1815-PX for your experiments.
 Adhere to the recommended storage conditions (-80°C for long-term, -20°C for short-term) to prevent degradation.[1]
- Possible Cause: Low or absent P2X4R expression in your cells.



- Recommendation: Verify the expression of P2X4R in your cell line or primary cells using techniques such as Western blotting, qPCR, or immunocytochemistry. If expression is low, consider using a cell line known to express P2X4R (e.g., 1321N1 cells transfected with hP2X4R) or primary microglia.[4]
- Possible Cause: Issues with the ATP stimulation.
 - Recommendation: Ensure that the ATP solution is fresh and used at a concentration sufficient to activate P2X4 receptors. The concentration of ATP required can vary between cell types. Also, consider the presence of ectonucleotidases in your cell culture, which can degrade ATP.

Problem 2: High variability or inconsistent results between experiments.

- Possible Cause: Inconsistent cell culture conditions.
 - Recommendation: Maintain consistent cell passage numbers, seeding densities, and culture conditions. Changes in cell health and density can alter receptor expression and signaling.
- Possible Cause: Inconsistent timing of compound application and stimulation.
 - Recommendation: Standardize the pre-incubation time with NP-1815-PX before applying the ATP stimulus. A pre-incubation time of 10-15 minutes has been used in published studies.[4][9] Use automated liquid handling if possible to ensure precise timing.
- Possible Cause: Temperature fluctuations.
 - Recommendation: Perform experiments at a consistent and physiologically relevant temperature, as ion channel kinetics and drug binding can be temperature-sensitive.

Problem 3: Unexpected or off-target effects are observed.

- Possible Cause: The concentration of NP-1815-PX is too high.
 - Recommendation: While NP-1815-PX is selective, very high concentrations may lead to off-target effects.[6] Lower the concentration and perform a careful dose-response analysis.



- Possible Cause: The observed effect is not mediated by P2X4R.
 - Recommendation: To confirm that the effect is P2X4R-mediated, use a structurally unrelated P2X4R antagonist as a control. Additionally, you can use siRNA to knock down P2X4R expression and see if the effect of NP-1815-PX is diminished.

Data Summary

Table 1: Potency of NP-1815-PX on Various P2X Receptors

Receptor Subtype	Species	Cell Line	Assay Type	IC50	Reference(s
P2X4R	Human	1321N1	[Ca2+]i increase	0.26 μΜ	[2][4]
P2X1R	Human	1321N1	[Ca2+]i increase	>30 µM	[2]
P2X2R	Human	1321N1	[Ca2+]i increase	7.3 µM	[2]
P2X3R	Rat	1321N1	[Ca2+]i increase	>30 µM	[2]
P2X2/3R	Human	1321N1	[Ca2+]i increase	>30 µM	[2]
P2X7R	Human	1321N1	[Ca2+]i increase	>30 μM	[2]

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging Assay

This protocol describes how to measure the inhibitory effect of NP-1815-PX on ATP-induced intracellular calcium ([Ca2+]i) increase in P2X4R-expressing cells.

• Cell Preparation:



- Seed 1321N1 cells stably expressing human P2X4R (hP2X4R-1321N1) onto 96-well plates.
- Culture the cells until they reach 70-80% confluency.
- Dye Loading:
 - Wash the cells with a balanced salt solution (BSS).
 - Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
 - Wash the cells again with BSS to remove excess dye.
- Compound Application:
 - Prepare serial dilutions of NP-1815-PX sodium in BSS.
 - Pre-incubate the cells with the different concentrations of NP-1815-PX or vehicle control for 10-15 minutes at room temperature.[4][9]
- ATP Stimulation and Data Acquisition:
 - Place the plate in a fluorescence plate reader or a microscope equipped for ratiometric imaging.
 - Establish a baseline fluorescence reading.
 - Add ATP to a final concentration known to elicit a robust response (e.g., 1 μM for hP2X4R).[4]
 - Record the change in fluorescence intensity over time.
- Data Analysis:
 - Calculate the change in [Ca2+]i, often represented as the ratio of fluorescence at two different excitation or emission wavelengths (e.g., F340/F380 for Fura-2).



- Normalize the response in the presence of NP-1815-PX to the control (vehicle-treated) response.
- Plot the normalized response against the concentration of NP-1815-PX and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Assessment of Anti-Allodynic Effects

This protocol is a general guideline for assessing the effect of NP-1815-PX in a mouse model of neuropathic pain.

- Animal Model Induction:
 - Induce neuropathic pain in mice using a standard model, such as chronic constriction injury (CCI) or spinal nerve ligation (SNL).
 - Allow sufficient time for the development of mechanical allodynia, typically 7-14 days postsurgery.
- Behavioral Testing (Baseline):
 - Measure the baseline paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) before drug administration.
 - Acclimatize the animals to the testing environment to reduce stress-induced variability.
- Drug Administration:
 - Administer NP-1815-PX via the desired route (e.g., intrathecal injection). Doses of 10 and
 30 pmol/mouse have been shown to be effective.[2]
 - Include a vehicle control group.
- Post-Treatment Behavioral Testing:
 - At various time points after drug administration (e.g., 30, 60, 120 minutes), re-assess the paw withdrawal threshold using the same method as in the baseline measurement.



- Data Analysis:
 - Compare the paw withdrawal thresholds before and after treatment for each group.
 - Use appropriate statistical tests (e.g., two-way ANOVA with a post-hoc test) to determine the significance of the anti-allodynic effect of NP-1815-PX compared to the vehicle control.

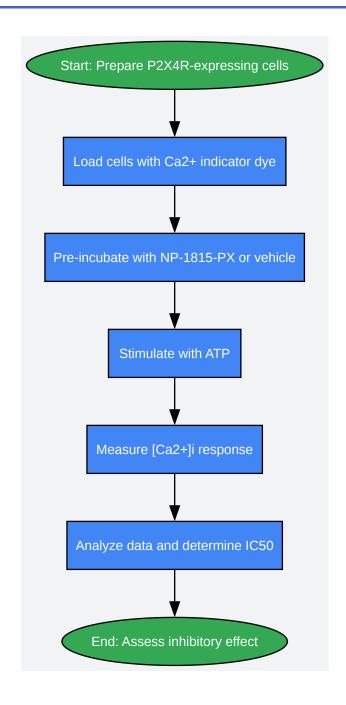
Visualizations



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Caption: P2X4R signaling in microglia leading to pain hypersensitivity.

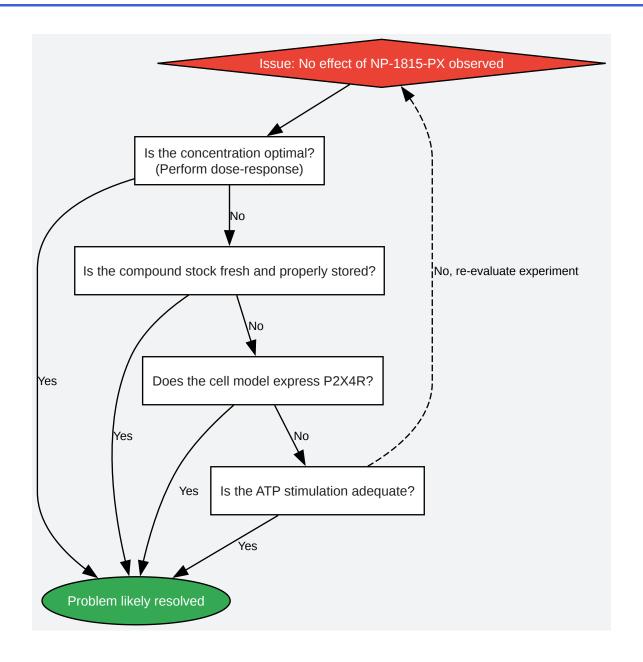




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Caption: General workflow for an in vitro Ca2+ imaging experiment.





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Caption: Troubleshooting logic for unexpected experimental results.

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